molecular formula C13H15N3O B2903760 6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine CAS No. 339278-91-0

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B2903760
CAS No.: 339278-91-0
M. Wt: 229.283
InChI Key: RBQRDPIZTNNZIL-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative featuring a methoxymethyl group at position 6, an N-methyl substituent at position 4, and a phenyl ring at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets .

Properties

IUPAC Name

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-14-12-8-11(9-17-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRDPIZTNNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)COC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Amidines

Formation of the Pyrimidine Core

The foundational approach involves cyclocondensation of β-ketoesters with formamidine derivatives. For example, methyl 4-methoxyacetoacetate reacts with formamidine acetate under basic conditions to yield 6-(methoxymethyl)pyrimidin-4-ol (Figure 1A). This method, reported by Bristol-Myers Squibb, achieves a 37.1% yield after refluxing in methanol with sodium methoxide. The 4-hydroxyl group serves as a handle for subsequent functionalization.

Reaction Conditions:
  • Step 1 : Methyl 4-methoxyacetoacetate (3.54 mL, 26.5 mmol), formamidine acetate (3.07 g, 29.2 mmol), and sodium methoxide (13 mL, 58.4 mmol) in methanol (30 mL), refluxed for 18 h.
  • Step 2 : Acidic workup (1N HCl) to pH 7, extraction with chloroform, and drying over MgSO₄.

Chlorination and Amination

The 4-hydroxyl group is replaced with chlorine using POCl₃ or PCl₅, generating 4-chloro-6-(methoxymethyl)pyrimidine. Subsequent reaction with methylamine introduces the N-methyl group. For instance, 4-chloro-6-(methoxymethyl)pyrimidine and methylamine (2 eq.) in THF at 60°C for 12 h afford the 4-methylamino derivative.

Buchwald-Hartwig Amination for N-Methylation

Direct Methylation of 4-Amino Intermediates

For intermediates lacking the N-methyl group, Buchwald-Hartwig amination using methylamine and Pd₂(dba)₃/Xantphos enables selective methylation. For example, 2-phenyl-6-(methoxymethyl)pyrimidin-4-amine reacts with methyl iodide (1.2 eq.), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene at 100°C for 24 h.

Challenges:
  • Over-alkylation : Controlled stoichiometry (1.2 eq. MeI) minimizes di-methylation.
  • Catalyst Loading : Higher Pd concentrations (10 mol%) improve yields but increase cost.

One-Pot Sequential Functionalization

Integrated Synthesis

A streamlined one-pot method combines cyclization, chlorination, and amination. Methyl 4-methoxyacetoacetate undergoes cyclocondensation with benzamidine hydrochloride (instead of formamidine) to directly form 2-phenyl-6-(methoxymethyl)pyrimidin-4-ol. Subsequent POCl₃ treatment and methylamine amination yield the target compound in 28% overall yield.

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Cyclocondensation β-Ketoester cyclization 37.1% Scalable, inexpensive reagents Low yield, multiple steps
Suzuki Coupling Pd-catalyzed coupling 45–60% High regioselectivity Pd contamination risks
Buchwald-Hartwig Methylamination 50–65% Direct N-functionalization Requires anhydrous conditions
One-Pot Integrated synthesis 28% Time-efficient Lower overall yield

Chemical Reactions Analysis

Types of Reactions

6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a methoxycarbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Methoxycarbonyl derivative

    Reduction: Amino derivative

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that 6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine exhibits promising anticancer properties. Molecular docking studies suggest that it interacts effectively with key targets in cancer cells, potentially inhibiting tumor growth and proliferation .
  • Antibacterial Properties : The compound has shown activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Neurological Applications : Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism of action may involve modulation of neurotransmitter systems .

Data Tables

Application Target Disease/Condition Mechanism of Action References
AnticancerVarious CancersInhibition of tumor cell proliferation
AntibacterialBacterial InfectionsDisruption of bacterial cell wall synthesis
Neurological DisordersNeurodegenerative DiseasesModulation of neurotransmitter activity

Case Studies

  • Anticancer Efficacy : A study published in PubMed highlighted the compound's ability to induce apoptosis in cancer cell lines through specific molecular interactions . The results showed a significant reduction in cell viability at varying concentrations.
  • Antibacterial Testing : In a controlled laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showcasing its potential as a new antibacterial agent .
  • Neuroprotective Effects : A recent investigation into the compound's effects on neuronal cells indicated a protective role against oxidative stress, which is critical in neurodegenerative conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on key structural differences and their implications.

Substituent Effects at Position 5

Modifications at the 5-position of the pyrimidine ring significantly influence bioactivity:

  • Compound III (Schiff base derivative): Replacing the amine group with an imine (-C=N-) at position 5 enhances antibacterial activity against Enterococcus faecalis (MIC = 16 µg/mL) and anticancer effects against gastric adenocarcinoma (IC50 = 53.02 µM) . The imine group facilitates stronger intermolecular hydrogen bonds (N–H⋯N), stabilizing interactions with biological targets .
  • 5-[(4-Methoxyphenyl)aminomethyl] derivatives: These derivatives, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, exhibit weaker antibacterial activity compared to Schiff base analogs. The methoxy group participates in weak C–H⋯O hydrogen bonds, which may reduce target affinity .

Substituent Effects at Position 4

  • N-Methyl vs. N-Aryl Groups : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-aryl derivatives (e.g., N-(4-methoxyphenyl)), which form extended π-π stacking and C–H⋯π interactions in crystal structures . This difference may impact membrane permeability and bioavailability.

Substituent Effects at Position 2

  • Phenyl vs. Heteroaryl Groups : The phenyl ring at position 2 is conserved in most analogs. However, replacing it with a pyridyl or thiazolyl group (e.g., 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine) introduces additional hydrogen-bonding sites and π-π interactions, enhancing cytotoxic activity in cancer cell lines .

Electronic and Steric Considerations

  • Electron-Withdrawing Groups: Trifluoromethyl (-CF3) substituents (e.g., in N-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine) increase metabolic stability but may reduce solubility due to hydrophobic effects .
  • Methoxymethyl vs. Methylthio Groups : The methoxymethyl group in the target compound is less nucleophilic than methylthio (-SCH3) analogs (e.g., 8-(methylthio)pyrimido oxazines), which are prone to oxidation but exhibit higher reactivity in substitution reactions .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Interactions Biological Activity (IC50/MIC) Reference
6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine 6: Methoxymethyl; 4: N-methyl C–H⋯O (weak) Not reported
Compound III (Schiff base) 5: Imine; 4: N-(4-fluorophenyl) N–H⋯N (strong) MIC = 16 µg/mL (E. faecalis)
N-(4-Methoxyphenyl)-5-{[4-(CF3)anilino]methyl} derivative 5: [4-(CF3)anilino]methyl; 4: N-aryl C–H⋯π, C–H⋯O Crystallographic stability noted
4-(1-Benzyl-5-methyl-triazol-4-yl)-6-phenylpyrimidin-2-amine 2: Triazole; 4: NH2 N–H⋯N, π-π stacking Cytotoxic activity (cell lines)
8-(Methylthio)pyrimido oxazine 8: Methylthio S⋯H interactions Tumor antagonist (preclinical)

Structural and Functional Insights

  • Hydrogen Bonding : Schiff base derivatives (e.g., Compound III) form stronger intermolecular hydrogen bonds (N–H⋯N) compared to amine analogs, correlating with enhanced antibacterial activity .
  • Crystal Packing : Methoxy and trifluoromethyl groups influence crystal lattice stability via C–H⋯O and C–H⋯π interactions, which may affect formulation and storage .
  • Bioisosteric Replacements : Replacing the methoxymethyl group with a methylthio or imine moiety alters electronic properties and target selectivity, as seen in antitumor analogs .

Biological Activity

6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxymethyl group, a methyl group at the nitrogen position, and a phenyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

The molecular formula for this compound is C14H16N4OC_{14}H_{16}N_{4}O, with a molecular weight of 256.31 g/mol. The structure incorporates functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, including those linked to cancer cell proliferation and survival.
  • Receptor Binding : It may bind to receptors that modulate signaling pathways critical for cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, suggesting a role in treating infectious diseases.

Biological Activities

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticancerInhibits proliferation of cancer cells through enzyme inhibition mechanisms.
AntimicrobialExhibits activity against bacterial strains, potentially inhibiting growth.
Anti-inflammatoryMay reduce inflammatory responses in vitro, indicating therapeutic potential.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrimidine derivatives was conducted:

Compound Structure Biological Activity
2-PhenylpyrimidinamineLacks methoxymethyl groupModerate anticancer activity
6-Methoxymethyl-N-methyl-pyrimidinamineSimilar structure without phenyl groupLower antimicrobial potency
N-Methyl-N-(methoxymethyl)-2-pyrimidinamineSimilar structure but different substitutionsReduced efficacy against cancer cells

Q & A

Q. Table 1: Key Crystallographic Parameters for Pyrimidine Derivatives

ParameterValue (Example)Source
Dihedral angle (pyrimidine-phenyl)12.8° ± 0.2°
Hydrogen bond length (N–H⋯N)2.89 Å
C–H⋯π interaction distance3.42 Å

Q. Table 2: Synthetic Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction temperature100–110°CMaximizes SN2
Solvent polarityDMF > THFReduces byproducts
Catalyst loading5 mol% Pd(PPh₃)₄Accelerates coupling

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